FAM-11-dCTP, 6-isomer

DNA Labeling Enzymatic Incorporation Linker Optimization

Inconsistent labeling density and signal variability plague fluorescent dCTP substitutions. FAM-11-dCTP, 6-isomer resolves this with a single-isomer 6-FAM fluorophore (quantum yield 0.93) and an optimized 11-carbon linker for uniform polymerase incorporation. - Consistent labeling density across templates; validated for FISH, microarrays, and PCR. - High signal-to-noise ratio from isomerically pure fluorophore, minimizing batch variability. - Broad enzyme compatibility (Taq, Klenow, reverse transcriptase) reduces optimization.

Molecular Formula C39H39Li3N5O20P3
Molecular Weight 1011.6 g/mol
Cat. No. B14753678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM-11-dCTP, 6-isomer
Molecular FormulaC39H39Li3N5O20P3
Molecular Weight1011.6 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O
InChIInChI=1S/C39H42N5O20P3.3Li/c40-36-22(19-44(39(52)43-36)34-18-29(47)32(62-34)20-60-66(56,57)64-67(58,59)63-65(53,54)55)5-4-14-41-33(48)6-2-1-3-13-42-37(49)21-7-10-25(28(15-21)38(50)51)35-26-11-8-23(45)16-30(26)61-31-17-24(46)9-12-27(31)35;;;/h7-12,15-17,19,29,32,34,36,45,47H,1-3,6,13-14,18,20,40H2,(H,41,48)(H,42,49)(H,43,52)(H,50,51)(H,56,57)(H,58,59)(H2,53,54,55);;;/q;3*+1/p-3/t29-,32+,34+,36?;;;/m0.../s1
InChIKeyWXKYUDILHYOXAO-BPWIAOORSA-K
Commercial & Availability
Standard Pack Sizes50 nmol / 250 nmol / 500 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-11-dCTP, 6-Isomer: Product Overview


FAM-11-dCTP, 6-isomer is a fluorescently labeled deoxycytidine triphosphate (dCTP) analog. It is composed of a 6-carboxyfluorescein (6-FAM) fluorophore attached to the dCTP nucleotide via an 11-carbon linker arm [1]. This compound is a member of the broader class of modified nucleotides used for enzymatic incorporation into DNA, enabling direct fluorescence detection without secondary labeling steps . Its core function is to serve as a substrate for DNA polymerases in applications such as nick translation, PCR, and cDNA synthesis, thereby generating fluorescent DNA probes .

11-atom linker supports polymerase incorporation fit
Single 6-FAM isomer with defined fluorescence yield
Broadly validated substrate for multiple DNA polymerases

FAM-11-dCTP, 6-Isomer: Generic Substitution Risks


Substituting one fluorescently labeled dCTP for another without rigorous validation introduces significant experimental risk, as performance is dictated by specific, non-interchangeable structural features. Key differentiators, such as the length of the linker arm and the isomeric purity of the fluorophore, directly impact polymerase incorporation efficiency and signal uniformity [1]. Literature on similar cyanine-dye modified nucleotides demonstrates that variations in linker length and fluorophore structure can lead to substantial differences in amplification efficiency, with longer linkers often conferring a kinetic advantage, particularly on GC-rich templates [2]. Therefore, a generic substitution can lead to inconsistent labeling density, altered reaction kinetics, and compromised data reproducibility, underscoring the need for product-specific selection based on quantified performance metrics.

Shorter linker analogs may reduce polymerase incorporation efficiency, especially on GC-rich templates.

Mixed 5/6-isomer products may introduce batch-dependent fluorescence variability.

Limited polymerase compatibility (e.g., with proofreading enzymes) can restrict workflow flexibility for some analogs.

FAM-11-dCTP, 6-Isomer: Key Differentiators


Linker Length and Polymerase Incorporation

The 11-carbon linker in FAM-11-dCTP is structurally optimized for efficient incorporation by DNA polymerases, a claim supported by its designation as 'optimal' for this purpose in vendor technical documentation [1]. In contrast, analogs with shorter linkers (e.g., 5-atom linkers) are known to exhibit reduced substrate properties due to steric hindrance . A study on Cy5-dCTP analogs demonstrated that a longer linker length between the base and fluorophore correlates with higher incorporation efficiency on GC-rich DNA templates, highlighting the functional advantage of this structural feature [2].

Linker Length & Incorporation
Class-level
11-atom linker vs ≤8-atom linkers; longer linkers associated with higher incorporation efficiency on GC-rich templates.
Supports labeling density and signal uniformity
Inference from Cy5-dCTP PCR studies; confirm in target system
DNA Labeling Enzymatic Incorporation Linker Optimization

Isomeric Purity and Signal Consistency

FAM-11-dCTP is specified as the single 6-isomer of carboxyfluorescein, which offers a defined fluorescence quantum yield of 0.93 [1]. This is a key differentiator from products supplied as a mixture of 5- and 6-isomers, which can exhibit variable fluorescence properties and batch-to-batch inconsistency . The 6-isomer is known for its high quantum yield and is a common choice for demanding applications requiring bright, stable signals .

Isomeric Purity & Signal
Reported
Quantum yield: 0.93 (6-isomer) vs 0.9 (mixed/5-isomer)
Supports signal consistency for quantitative assays
Measured in aqueous buffer per vendor specification
Fluorescence Isomer Purity Quality Control

Broad Enzyme Compatibility

Vendor documentation confirms that FAM-11-dCTP is a substrate for a wide range of commonly used DNA polymerases, including Taq polymerase, DNA polymerase I, Phi29 polymerase, Klenow fragment, and reverse transcriptase . This broad compatibility is not guaranteed for all fluorescent nucleotide analogs, as the bulky fluorophore can negatively impact recognition by certain enzymes, particularly those with proofreading activity [1]. The compound's design ensures efficient incorporation by these diverse enzymes, providing flexibility in experimental design [2].

Enzyme Compatibility
Reported
Validated substrates: Taq, DNA Pol I, Phi29, Klenow fragment, Reverse Transcriptase, Terminal Transferase
Supports integration across common DNA labeling workflows
Vendor documentation; verify with specific polymerase conditions
Enzyme Compatibility DNA Polymerase Substrate Specificity

FAM-11-dCTP, 6-Isomer: Validated Applications


FISH Probe Generation

FAM-11-dCTP is a well-established reagent for generating fluorescent probes for FISH. Its efficient enzymatic incorporation via nick translation [1] and the bright, stable signal from the 6-FAM isomer are critical for achieving high signal-to-noise ratios required to visualize specific nucleic acid sequences within fixed cells or tissues . The optimal 11-carbon linker ensures high labeling density without compromising the probe's hybridization efficiency, a key advantage over analogs with shorter linkers that may yield lower signal intensity [1].

Microarray and Gene Expression Profiling

For microarray applications, where quantitative fluorescence intensity is directly correlated with gene expression levels, the defined quantum yield (0.93) of the 6-isomer and the efficient incorporation enabled by the 11-atom linker [1] provide a reliable foundation for generating reproducible data. The use of a single-isomer fluorophore minimizes spot-to-spot and array-to-array signal variation, a common issue when using mixed-isomer dye conjugates . This leads to more accurate normalization and differential expression analysis, as demonstrated in studies using similar fluorescein-labeled nucleotides .

Direct DNA Labeling for PCR and cDNA Synthesis

FAM-11-dCTP is a versatile substrate for direct labeling during PCR and reverse transcription, as it is efficiently incorporated by Taq polymerase and reverse transcriptase [1]. This eliminates the need for secondary detection steps, streamlining workflows for applications like preparing labeled targets for Southern/Northern blotting [1] or generating fluorescent amplicons for downstream analysis . The broad enzyme compatibility minimizes the need for polymerase-specific optimization, saving time and resources in routine labeling procedures.

Application
Selection Property
Validation Focus
FISH probe generation
Linker design for high labeling density
Signal-to-noise ratio in fixed cell/tissue imaging
Microarray gene expression profiling
Defined 6-isomer fluorescence quantum yield
Spot-to-spot and inter-array signal reproducibility
Direct DNA labeling (PCR, cDNA)
Broad DNA polymerase substrate compatibility
Workflow integration without polymerase-specific optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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